molecular formula C5H8O2 B091960 Vinyl propionate CAS No. 105-38-4

Vinyl propionate

Cat. No.: B091960
CAS No.: 105-38-4
M. Wt: 100.12 g/mol
InChI Key: UIWXSTHGICQLQT-UHFFFAOYSA-N
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Description

Vinyl propionate is an organic compound with the chemical formula CH₃CH₂CO₂CH=CH₂. This colorless liquid is the ester of propionic acid and vinyl alcohol. It is used to produce poly(this compound) as well as copolymers with acrylate esters, vinyl chloride, and vinyl acetate, some of which are used in paints .

Mechanism of Action

. . These polymers and copolymers are the primary targets of vinyl propionate. .

Mode of Action

The mode of action of this compound involves a polymerization reaction . When exposed to heat or certain catalysts, this compound molecules react with each other or with other monomers to form long chains of polymers . This process is facilitated by the addition of propionic acid to acetylene, a reaction catalyzed by carbon and zinc salts .

Biochemical Pathways

The O3-initiated oxidation of this compound has been studied using quantum chemistry calculations . The reaction mechanisms involve the formation of the primary ozonide (POZ), the subsequent decomposition of POZ, and the secondary reactions of

CH3CH2C(O)OCHO2CH_3CH_2C(O)OCHO_2CH3​CH2​C(O)OCHO2​

(IM4) in the presence of H2O or NO . These reactions lead to the generation of the secondary ozonide (IM6) .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. Its physical properties such as its density (0917 g/cm3 at 20 °C), boiling point (95 °C), and solubility in water (65 mL/L) can provide some insights . These properties suggest that this compound is likely to have moderate bioavailability.

Result of Action

The result of this compound’s action is the formation of polymers and copolymers that are used in various applications, including paints . The polymerization reaction results in long chains of polymers, altering the physical properties of the original monomers .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of certain catalysts . For instance, the polymerization reaction is facilitated by heat and certain catalysts . Additionally, the O3-initiated oxidation of this compound is temperature-dependent over the range of 200–2,000 K .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl propionate is typically synthesized by the addition of propionic acid to acetylene. This reaction is catalyzed by carbon and zinc salts . The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{COOH} + \text{HC≡CH} \rightarrow \text{CH}_3\text{CH}_2\text{COOCH=CH}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Comparison with Similar Compounds

Vinyl propionate’s unique combination of properties makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethenyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWXSTHGICQLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25035-84-1
Record name Poly(vinyl propionate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25035-84-1
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DSSTOX Substance ID

DTXSID9051537
Record name Vinyl propionate
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

105-38-4, 25035-84-1
Record name Vinyl propionate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl propanoate
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Record name Propanoic acid, ethenyl ester, homopolymer
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Record name VINYL PROPIONATE
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Record name Propanoic acid, ethenyl ester
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Record name Vinyl propionate
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Record name Vinyl propionate
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Record name VINYL PROPANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of vinyl propionate?

A1: this compound has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including 1H-NMR [], 13C-NMR [, , ], and infrared (IR) spectroscopy [, , , ]. These techniques provide insights into the structural characteristics and bonding environments within the molecule.

Q3: How does the microstructure of acrylamide copolymers containing this compound influence their interactions with poly(ethyleneimine)?

A4: The sequence distribution of this compound units within acrylamide copolymers significantly impacts their association with poly(ethyleneimine). This influence is evident in the stability constants and thermodynamic parameters of the resulting interpolymer complexes. These findings highlight the importance of controlling copolymer microstructure for specific applications [].

Q4: Can enzymes be used to catalyze reactions involving this compound?

A5: Yes, enzymes like Candida Antarctica Lipase B (CALB) can effectively catalyze transesterification reactions using this compound [, , ]. This enzymatic approach offers potential for environmentally friendly synthesis of various compounds.

Q5: What is the role of this compound in the enzymatic acylation of 1-β-D-arabinofuranosylcytosine (ara-C)?

A6: this compound serves as an efficient acyl donor in the regioselective acylation of ara-C catalyzed by immobilized CALB []. This reaction demonstrates the utility of this compound in enzymatic synthesis of modified nucleosides.

Q6: How does the polymerization rate of this compound compare to that of vinyl acetate?

A7: The polymerization rate of this compound is generally slower than that of vinyl acetate. This difference is attributed to their varying solubilities in water, particularly in emulsion polymerization systems [].

Q7: What are the characteristics of copolymers formed from vinyl acetate and this compound?

A8: Copolymers of vinyl acetate and this compound exhibit desirable properties, such as improved film-forming ability, mechanical strength, and alkali resistance compared to their respective homopolymers []. These properties make them suitable for various applications, including coatings and films.

Q8: How does the sequence distribution of vinyl acetate units in vinyl acetate-vinyl propionate copolymers affect their iodine affinity?

A9: The iodine affinity of these copolymers is directly related to the sequence distribution of vinyl acetate units []. This relationship provides valuable information about the saponification process of poly(vinyl acetate), which can be used to tailor copolymer properties.

Q9: Can this compound be used in the synthesis of poly(vinyl alcohol) (PVA)?

A10: Yes, this compound can be polymerized and subsequently hydrolyzed to obtain PVA. The properties of the resulting PVA, such as iodine-coloration ability and tacticity, can be influenced by the polymerization conditions and the type of solvent used [].

Q10: What are some potential applications of this compound-containing polymers in concrete?

A11: this compound-based polymers, along with other vinyl esters, can be incorporated into hydraulically setting materials for hard coating applications on concrete []. These coatings offer enhanced durability and protection to concrete surfaces.

Q11: How can this compound-containing copolymers be used to improve the low-temperature properties of fuel oils?

A12: Ethylene-vinyl acetate/vinyl propionate/ethylene terpolymer branched carboxylic acid ester compositions containing this compound can be used as fuel additives to enhance the low-temperature performance of fuel oils []. This application highlights the versatility of this compound in modifying material properties.

Q12: What are the potential benefits of using this compound in microcapsule compositions?

A13: Microcapsule compositions containing polymers derived from this compound, along with other monomers like acrylic and methacrylic acid esters, can be used to produce thermoplastic molded bodies with controlled release properties [, ]. This application showcases the potential of this compound in encapsulation technologies.

Q13: Are there sustainable methods for producing this compound?

A14: Researchers are exploring methods to produce bioresourced this compound using renewable materials []. These efforts aim to reduce the environmental impact associated with traditional petrochemical-based production.

Q14: What analytical techniques are employed to determine the composition of vinyl acetate-vinyl propionate copolymers?

A15: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are valuable techniques for determining the composition of these copolymers []. These methods offer rapid and accurate analysis, enabling researchers to correlate copolymer composition with their properties and performance.

Q15: How can gas chromatography be used in the analysis of vinyl acetate?

A16: Gas chromatography coupled with flame ionization detection (GC-FID) plays a crucial role in determining the purity of vinyl acetate and quantifying trace organic impurities, such as methyl acetate, ethyl acetate, and this compound []. This technique is vital for quality control and assurance in vinyl acetate production.

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